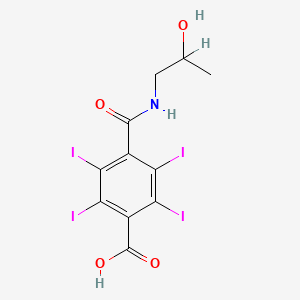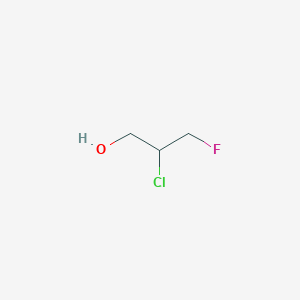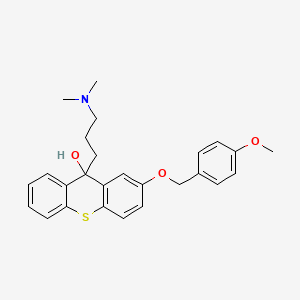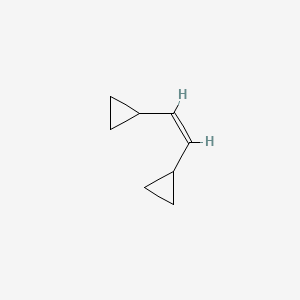
Cyclopropane, 1,1'-(1,2-ethenediyl)bis-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (Z)- is an organic compound with the molecular formula C₈H₁₂. It is a stereoisomer of cyclopropane, 1,1’-(1,2-ethenediyl)bis-, and is characterized by the presence of two cyclopropane rings connected by a double bond in the (Z)-configuration. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (Z)- can be achieved through several methods. One common approach involves the reaction of cyclopropylcarbinyl chloride with a strong base, such as sodium amide, in liquid ammonia. This reaction leads to the formation of the desired compound through a series of elimination and cyclization steps.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding diols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated cyclopropane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of saturated cyclopropane derivatives.
Substitution: Formation of halogenated cyclopropane derivatives.
Applications De Recherche Scientifique
Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (Z)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (Z)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. Specific molecular targets and pathways may vary depending on the context of its use, such as in biological systems or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (E)-: The (E)-isomer of the compound, differing in the configuration of the double bond.
Cyclopropane, 1,1’-(1,2-ethynediyl)bis-: A related compound with an ethynyl linkage instead of an ethenyl linkage.
Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: A similar compound with cyclohexane rings instead of cyclopropane rings.
Uniqueness
Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (Z)- is unique due to its (Z)-configuration, which imparts distinct chemical and physical properties compared to its (E)-isomer and other related compounds. This configuration can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
23510-65-8 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
[(Z)-2-cyclopropylethenyl]cyclopropane |
InChI |
InChI=1S/C8H12/c1-2-7(1)5-6-8-3-4-8/h5-8H,1-4H2/b6-5- |
Clé InChI |
WOUFKYXLNUWBJY-WAYWQWQTSA-N |
SMILES isomérique |
C1CC1/C=C\C2CC2 |
SMILES canonique |
C1CC1C=CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




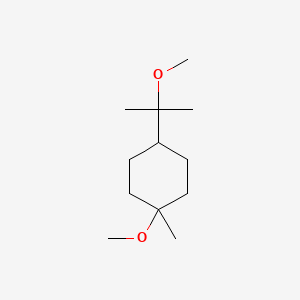
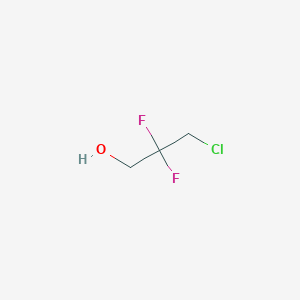
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
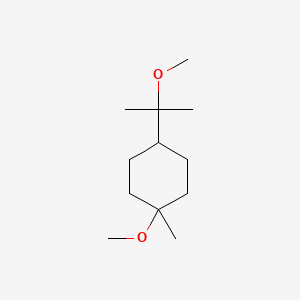
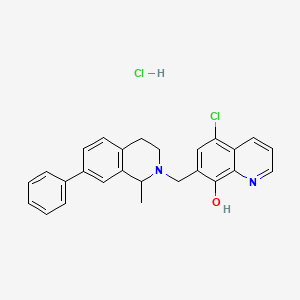
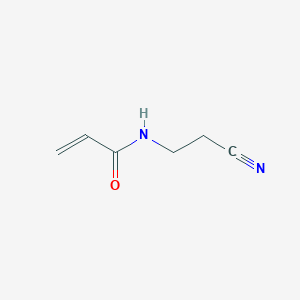

![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
